molecular formula C11H11NOS B8297469 2-(Thiochroman-8-yl-oxy)acetonitrile

2-(Thiochroman-8-yl-oxy)acetonitrile

Cat. No.: B8297469
M. Wt: 205.28 g/mol
InChI Key: FUYJACYYLHGLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiochroman-8-yl-oxy)acetonitrile is a chemical building block featuring a thiochroman core linked to an acetonitrile group via an ether bond. This structure places it within a class of sulfur-containing heterocycles that are of significant and growing interest in medicinal chemistry and drug discovery research . The thiochroman scaffold, which is a sulfur analog of chroman, is a privileged structure in chemical biology due to its diverse pharmacological potential . Researchers are particularly interested in thiochromane derivatives for their documented biological activities, which include anticancer, antimicrobial, antifungal, and antiviral properties . The incorporation of a nitrile group (-CN) can influence the molecule's electronic properties and serve as a versatile handle for further synthetic elaboration into more complex target molecules, such as amides or carboxylic acids . The primary value of this compound is as a key synthetic intermediate for chemists working in organic synthesis and hit-to-lead optimization campaigns. It enables the exploration of structure-activity relationships (SAR) around the thiochroman core, a structure known for its ability to modulate key biological targets . For instance, some thiochromane derivatives have been reported to inhibit enzymes involved in cancer progression or disrupt cellular pathways in microbes . This product is intended for use in a laboratory setting by qualified life science researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-thiochromen-8-yloxy)acetonitrile

InChI

InChI=1S/C11H11NOS/c12-6-7-13-10-5-1-3-9-4-2-8-14-11(9)10/h1,3,5H,2,4,7-8H2

InChI Key

FUYJACYYLHGLRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)OCC#N)SC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate : An oxygen-based chromenyl derivative with a ketone group and ester functionality. Synthesized via rearrangement reactions, characterized by TLC, IR, and NMR .
  • 2-Ethoxy-2-(oxolan-3-yl)acetonitrile : Features an ethoxy group and tetrahydrofuran (oxolane) ring. Lacks sulfur but shares the acetonitrile moiety; used in R&D with unspecified physicochemical data .
  • 2-(Thiochroman-2-yl)ethanamine hydrochloride (SY221067) : A sulfur-containing analog with an ethanamine substituent, highlighting the versatility of thiochroman in drug discovery .

Electronic Properties

Density Functional Theory (DFT) studies on methyl chromenyl derivatives reveal non-planar molecular geometries and HOMO/LUMO localization on the chromene ring, influencing charge distribution and reactivity . For 2-(Thiochroman-8-yl-oxy)acetonitrile, sulfur’s electron-donating effects may lower LUMO energy compared to oxygen analogs, enhancing electrophilicity at the nitrile group. This could facilitate nucleophilic attacks or coordination with metal catalysts.

Spectroscopic and Reactivity Differences

  • IR Spectroscopy : The C-S-C stretch (~600–700 cm⁻¹) in thiochraman derivatives contrasts with C-O-C stretches (~1000–1250 cm⁻¹) in oxygen analogs, aiding structural differentiation.
  • NMR : The deshielding effect of sulfur may upfield-shift protons adjacent to the thiochroman ring compared to chromenyl systems.
  • Reactivity : The thiochroman ring’s reduced polarity may improve lipid solubility, whereas oxygen analogs (e.g., chromenyl derivatives) exhibit greater polarity, affecting bioavailability and intermolecular interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Heteroatom Key Substituents HOMO/LUMO Localization Reactivity Notes
This compound S Thiochroman-8-yl-oxy Predicted on thiochroman High electrophilicity; enhanced lipophilicity
Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate O Chromen-7-yl-oxy, ester Chromene ring Polar; planar structure affects π-stacking
2-Ethoxy-2-(oxolan-3-yl)acetonitrile O Ethoxy, oxolane N/A (data unavailable) Moderate reactivity; limited solubility inferred
2-(Thiochroman-2-yl)ethanamine hydrochloride (SY221067) S Thiochroman-2-yl, ethanamine N/A Amine group enables salt formation; drug candidate potential

Research Findings and Implications

  • Synthetic Pathways : Thiochroman derivatives may require tailored conditions (e.g., sulfur-tolerant catalysts) compared to oxygen analogs, as suggested by the synthesis of SY221067 .
  • Electrophilicity : The nitrile group in this compound is likely more reactive than in ethoxy or oxolane analogs due to sulfur’s electronic effects.
  • Biological Relevance : Thiochroman’s lipophilicity could enhance membrane permeability, making it advantageous in pharmaceutical applications compared to polar chromenyl derivatives .

Q & A

Basic Questions

Q. What synthetic methodologies are established for 2-(Thiochroman-8-yl-oxy)acetonitrile, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions targeting the thiochroman oxygen atom. For analogous quinoline derivatives, multi-step protocols under controlled conditions (e.g., dimethylformamide or dichloromethane as solvents, 60–80°C) maximize yield and purity . Optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometry or catalyst loading.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : Assign protons and carbons using 1^1H/13^{13}C NMR, focusing on shifts near the nitrile (-CN) and thiochroman groups.
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for sulfur-containing rings .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, noting fragmentation patterns unique to the acetonitrile moiety .

Q. How should researchers assess purity and stability under varying storage conditions?

  • Methodological Answer :

  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to monitor degradation.
  • Stability Studies : Store samples at 4°C in amber vials to prevent photodegradation; test thermal stability via DSC .

Advanced Research Questions

Q. How can contradictions in reaction kinetic data (e.g., unexpected rate constants) be systematically resolved?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or regression models to identify outliers or solvent effects.
  • Cross-Validation : Use density functional theory (DFT) to simulate reaction pathways and compare with experimental activation energies .

Q. What computational approaches best model the electronic and reactive properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on sulfur’s electronegativity.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict aggregation behavior .

Q. How does the thiochroman moiety influence reactivity compared to oxygen-containing analogs (e.g., chroman derivatives)?

  • Methodological Answer :

  • Comparative Spectroscopy : Use UV-Vis to assess π→π* transitions; sulfur’s larger atomic radius may redshift absorption bands.
  • Electrochemical Analysis : Conduct cyclic voltammetry to compare oxidation potentials, reflecting sulfur’s electron-donating effects .

Methodological Notes

  • Data Presentation : Follow IUPAC guidelines for structural diagrams and SI units. Include error margins in kinetic data tables .
  • Crystallography : Refine structures using SHELX suites, emphasizing thermal displacement parameters for sulfur atoms .
  • Ethical Compliance : Adhere to in-vitro research protocols; avoid therapeutic claims without FDA approval .

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